Structural Elucidation of [1-(1-Aminoethyl)cyclopropyl]methanol Hydrochloride: A Comprehensive NMR Guide
Structural Elucidation of [1-(1-Aminoethyl)cyclopropyl]methanol Hydrochloride: A Comprehensive NMR Guide
Executive Summary
The incorporation of sp³-rich, conformationally restricted motifs is a cornerstone of modern drug discovery. Among these, the cyclopropyl group is highly valued for its ability to enhance metabolic stability, decrease plasma clearance, and restrict the conformational flexibility of pharmacophores[1]. This technical whitepaper provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR) structural elucidation of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride (CAS: 1955553-73-7 / 2891581-20-5)[2],. Designed for analytical chemists and drug development professionals, this guide details self-validating experimental workflows, explains the causality behind solvent and parameter selection, and provides comprehensive 1D and 2D NMR spectral assignments.
Experimental Methodology: A Self-Validating Workflow
The Causality of Solvent Selection
When analyzing amine hydrochloride salts, the choice of deuterated solvent dictates the visibility of exchangeable protons. While deuterium oxide (D₂O) is an excellent solvent for highly polar salts, it induces rapid N-H/N-D and O-H/O-D exchange, obliterating the ammonium (-NH₃⁺) and hydroxyl (-OH) signals.
To achieve a complete structural profile, DMSO-d₆ is the strictly required solvent. DMSO acts as a strong hydrogen-bond acceptor, which significantly reduces the proton exchange rate of the amine hydrochloride. This stabilization allows the -NH₃⁺ protons to be observed as a distinct, broad downfield signal (typically around 8.0–8.5 ppm), providing a critical diagnostic handle for confirming the protonation state of the primary amine[3].
Step-by-Step NMR Acquisition Protocol
To ensure high-fidelity data suitable for regulatory submission or publication, the following standardized protocol must be executed:
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Sample Preparation: Accurately weigh 15–20 mg of the hydrochloride salt. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer the homogeneous solution to a high-precision 5 mm NMR tube.
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Instrument Calibration: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Execute Automated Tuning and Matching (ATM) for both the ¹H and ¹³C channels to maximize probe sensitivity and minimize reflected power.
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Locking and Shimming: Lock the spectrometer to the deuterium frequency of DMSO-d₆. Apply Z-axis gradient shimming to achieve a highly homogeneous magnetic field, targeting a line width at half height (FWHM) of < 1.0 Hz for the TMS signal.
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1D ¹H Acquisition: Utilize a standard 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to 1.0 s and acquire 16 scans (NS).
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1D ¹³C Acquisition: Utilize a proton-decoupled sequence (zgpg30). Critical Step: Set the relaxation delay (D1) to at least 2.0–3.0 seconds. The quaternary cyclopropyl carbon (C1) lacks attached protons, meaning it cannot undergo efficient dipole-dipole relaxation. A longer D1 prevents signal saturation and ensures the C1 peak is visible above the baseline noise.
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2D Acquisition: Acquire gradient-selected ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC spectra to map homonuclear and heteronuclear connectivity.
Figure 1: Step-by-step standardized NMR acquisition workflow for hydrochloride salt building blocks.
Structural Elucidation via 1D NMR
¹H NMR Spectral Analysis and Diastereotopic Effects
The ¹H NMR spectrum of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride is defined by the stereochemical complexity of the molecule. The carbon of the 1-aminoethyl group (C4) is a chiral center. Because this chiral center is directly adjacent to the cyclopropane ring, the plane of the ring is no longer a plane of symmetry. Consequently, the two faces of the cyclopropane ring are diastereotopic.
This causality dictates that the four protons of the cyclopropyl CH₂ groups (C2, C3) are magnetically inequivalent and will appear as a complex multiplet rather than a simple singlet or triplet. Similarly, the two protons of the hydroxymethyl group (C6) are diastereotopic and will split each other into an AB quartet (two distinct doublets with a large geminal coupling constant, J ≈ 11.5 Hz).
Table 1: ¹H NMR Quantitative Data Summary (400 MHz, DMSO-d₆, 298 K)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Structural Assignment |
| C2-H, C3-H | 0.60 – 0.85 | Multiplet (m) | 4H | - | Cyclopropyl CH₂ protons |
| C5-H | 1.25 | Doublet (d) | 3H | 6.8 | Methyl group (-CH₃) |
| C4-H | 3.10 | Quartet (q) | 1H | 6.8 | Aminoethyl methine (-CH) |
| C6-H | 3.45, 3.60 | AB Quartet (dd) | 2H | 11.5 | Diastereotopic -CH₂OH |
| -OH | 5.20 | Broad Singlet (br s) | 1H | - | Hydroxyl proton |
| -NH₃⁺ | 8.15 | Broad Singlet (br s) | 3H | - | Protonated primary amine |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides a direct count of the six unique carbon environments. The highly strained nature of the cyclopropane ring results in an unusual shielding effect due to the enhanced π-character of the C-C bonds[1]. This pushes the C2 and C3 resonances significantly upfield (8.5–9.0 ppm).
Table 2: ¹³C NMR Quantitative Data Summary (100 MHz, DMSO-d₆, 298 K)
| Position | Chemical Shift (δ, ppm) | Carbon Type | Structural Assignment |
| C2, C3 | 8.5, 9.0 | CH₂ | Cyclopropyl ring methylenes |
| C5 | 16.2 | CH₃ | Aminoethyl methyl carbon |
| C1 | 28.0 | C (Quaternary) | Quaternary cyclopropyl core |
| C4 | 53.5 | CH | Aminoethyl methine carbon |
| C6 | 64.1 | CH₂ | Hydroxymethyl carbon |
Advanced 2D NMR Workflows: Validating the Quaternary Core
To build a self-validating proof of structure, 1D data must be corroborated by 2D correlation spectroscopy. The most challenging aspect of elucidating highly substituted cyclopropanes is proving the connectivity of the quaternary center (C1), as it possesses no direct C-H bonds to generate an HSQC signal.
The Logical Validation Pathway:
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¹H-¹H COSY: Confirms the vicinal relationship between the C5 methyl doublet (1.25 ppm) and the C4 methine quartet (3.10 ppm), isolating the aminoethyl spin system.
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¹H-¹³C HSQC: Unambiguously maps the diastereotopic protons at 3.45/3.60 ppm to the single carbon at 64.1 ppm (C6), confirming the hydroxymethyl group.
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¹H-¹³C HMBC (The Anchor): The quaternary C1 carbon (28.0 ppm) must show strong ³J and ²J long-range heteronuclear couplings. In a valid structure, the HMBC spectrum will show cross-peaks connecting C1 to:
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The cyclopropyl protons (0.60–0.85 ppm).
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The hydroxymethyl protons (3.45, 3.60 ppm).
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The aminoethyl methine proton (3.10 ppm).
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Figure 2: Logical relationship of 2D NMR experiments in elucidating the quaternary cyclopropyl core.
Conclusion
The structural elucidation of[1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride requires a rigorous, causality-driven approach to NMR spectroscopy. By utilizing DMSO-d₆ to preserve the critical -NH₃⁺ exchangeable protons, extending ¹³C relaxation delays to capture the quaternary cyclopropyl core, and leveraging the diastereotopic splitting patterns caused by the adjacent chiral center, researchers can establish a self-validating, highly accurate structural profile. The integration of 2D HMBC correlations ultimately anchors the functional groups to the sp³-rich cyclopropane ring, ensuring absolute confidence in the building block's integrity prior to downstream drug synthesis.
References
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Chemical Substance Information: [1-(1-aminoethyl)cyclopropyl]methanol hydrochloride (CAS 1955553-73-7). NextSDS Substance Database. 2
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Sigma-Aldrich Product Catalog: (R)-(1-(1-Aminoethyl)cyclopropyl)methanol hydrochloride (CAS 2891581-20-5). Sigma-Aldrich.
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Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. 1
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E. Abraham et al. (2021). A ¹H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Hydrogen Bonds. Journal of the American Chemical Society. 3
